molecular formula C17H19N3O5 B11044158 4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,3-dimethyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,3-dimethyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11044158
M. Wt: 345.3 g/mol
InChI Key: WVZDEXFBVSSSOC-UHFFFAOYSA-N
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Description

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features a benzodioxole ring fused with a pyrazolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactionsKey reagents often include dimethoxybenzene derivatives and various nitrogen-containing heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of the benzodioxole and pyrazolopyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,3-dimethyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H19N3O5/c1-8-13-9(6-12(21)18-17(13)20(2)19-8)10-5-11(22-3)15-16(14(10)23-4)25-7-24-15/h5,9H,6-7H2,1-4H3,(H,18,21)

InChI Key

WVZDEXFBVSSSOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C4C(=C3OC)OCO4)OC)C

Origin of Product

United States

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